molecular formula C17H28N4OS B11073435 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea

Cat. No.: B11073435
M. Wt: 336.5 g/mol
InChI Key: DUDAWDICRULNDA-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea is a synthetic compound characterized by its unique chemical structure, which includes a piperazine ring and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea typically involves a multi-step process. One common synthetic route includes the reaction of 4-ethylpiperazine with 3-bromopropylamine to form 1-[3-(4-ethylpiperazin-1-yl)propyl]amine. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate under controlled conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and product yield .

Scientific Research Applications

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .

Comparison with Similar Compounds

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H28N4OS

Molecular Weight

336.5 g/mol

IUPAC Name

1-[3-(4-ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C17H28N4OS/c1-3-20-11-13-21(14-12-20)10-4-9-18-17(23)19-15-5-7-16(22-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H2,18,19,23)

InChI Key

DUDAWDICRULNDA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCNC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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